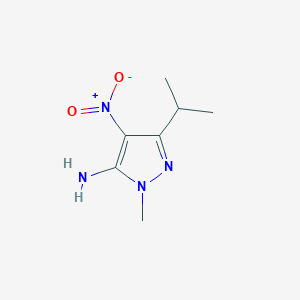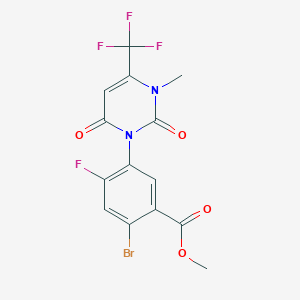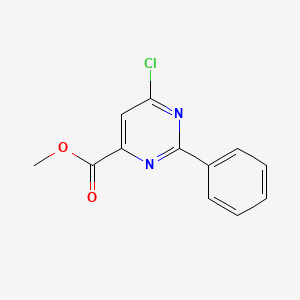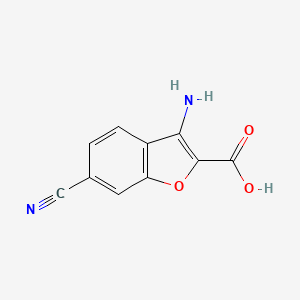
(R)-4-((R)-1-Hydroxy-3-methoxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(®-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring multiple chiral centers, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(®-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves several steps, including the formation of the pyrrolidinone ring and the introduction of the hydroxy and methoxy groups. Common synthetic routes may include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chiral Centers: Enantioselective synthesis methods, such as asymmetric catalysis or chiral auxiliary techniques, are employed to introduce the chiral centers.
Functional Group Modifications: Hydroxy and methoxy groups are introduced through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(®-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(®-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the role of chiral centers in biochemical processes.
Medicine
In medicinal chemistry, ®-4-(®-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure products.
Mecanismo De Acción
The mechanism of action of ®-4-(®-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. The pathways involved in its mechanism of action can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-((S)-1-Hydroxy-3-methoxypropyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- ®-4-(®-1-Hydroxy-3-methoxypropyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- (S)-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
Uniqueness
The uniqueness of ®-4-(®-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one lies in its specific chiral configuration. This configuration can significantly influence its chemical reactivity, biological activity, and overall properties. Compared to its similar compounds, the ®-configuration may exhibit different binding affinities, selectivities, and pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C17H25NO4 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(4R)-4-[(1R)-1-hydroxy-3-methoxypropyl]-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H25NO4/c1-12(13-4-6-15(22-3)7-5-13)18-11-14(10-17(18)20)16(19)8-9-21-2/h4-7,12,14,16,19H,8-11H2,1-3H3/t12-,14-,16-/m1/s1 |
Clave InChI |
MFUHKVSXPFVGFI-XNRPHZJLSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@@H](CCOC)O |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(CCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)

![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)








![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)


